molecular formula C12H9ClN2O4 B14425811 4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid CAS No. 79851-73-3

4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid

Cat. No.: B14425811
CAS No.: 79851-73-3
M. Wt: 280.66 g/mol
InChI Key: FMCLHTJIAVFHAY-UITAMQMPSA-N
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Description

4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, a methylene bridge, and an imidazolidine ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid typically involves the condensation of 4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-((4-Chlorophenyl)methylene)-2,5-dioxo-1-imidazolidineacetic acid can be compared with other similar compounds, such as:

    4-Chloro-alpha-methylphenylacetic acid: This compound has a similar chlorophenyl group but differs in its overall structure and reactivity.

    Quinazolinone derivatives: These compounds share some structural similarities and are also studied for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79851-73-3

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C12H9ClN2O4/c13-8-3-1-7(2-4-8)5-9-11(18)15(6-10(16)17)12(19)14-9/h1-5H,6H2,(H,14,19)(H,16,17)/b9-5-

InChI Key

FMCLHTJIAVFHAY-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)CC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)CC(=O)O)Cl

Origin of Product

United States

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